molecular formula C19H21NO4 B3433906 Scoulerine CAS No. 6451-72-5

Scoulerine

Cat. No.: B3433906
CAS No.: 6451-72-5
M. Wt: 327.4 g/mol
InChI Key: KNWVMRVOBAFFMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The conversion of reticuline into scoulerine is a key reaction in the biosynthesis of benzylisoquinoline alkaloids. This conversion involves the action of the berberine bridge enzyme, which catalyzes the formation of the berberine bridge from the N-methyl group of reticuline . The reaction conditions typically involve the use of cell-free preparations from plant cell cultures, such as those from Macleaya microcarpa .

Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering of microorganisms. For example, Saccharomyces cerevisiae has been engineered to produce (S)-scoulerine by introducing genes encoding berberine bridge enzymes from various Papaveraceae plants . This approach allows for the scalable production of this compound in a controlled environment.

Chemical Reactions Analysis

Types of Reactions: Scoulerine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of (S)-scoulerine to (S)-stylopine, which involves the formation of a methylenedioxy bridge on the A or D rings of the protoberberine alkaloid .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for methylenedioxy bridge formation. The conditions for these reactions often involve specific enzymes, such as CYP719As, which exhibit substrate regiospecificity .

Major Products: The major products formed from the reactions involving this compound include other benzylisoquinoline alkaloids, such as berberine, noscapine, and stylopine .

Comparison with Similar Compounds

Scoulerine is similar to other benzylisoquinoline alkaloids, such as berberine, noscapine, and stylopine. it is unique in its dual mode of action, which involves both microtubule stabilization and tubulin polymerization inhibition . This distinguishes this compound from other compounds that typically exhibit only one of these modes of action. Similar compounds include:

  • Berberine
  • Noscapine
  • (S)-tetrahydropalmatine
  • (S)-stylopine
  • Protopine
  • Sanguinarine

This compound’s unique properties make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVMRVOBAFFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895057
Record name Scoulerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6451-72-5, 605-34-5, 6451-73-6
Record name 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6451-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scoulerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scoulerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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